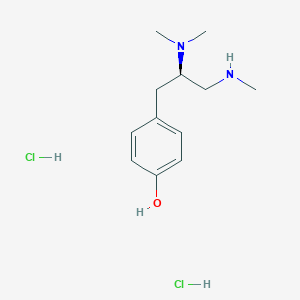

(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl

CAS No.:

Cat. No.: VC17461801

Molecular Formula: C12H22Cl2N2O

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22Cl2N2O |

|---|---|

| Molecular Weight | 281.22 g/mol |

| IUPAC Name | 4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |

| Standard InChI | InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |

| Standard InChI Key | KTKMKVIWSSEYJZ-NVJADKKVSA-N |

| Isomeric SMILES | CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |

| Canonical SMILES | CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |

Introduction

The compound (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, also known as (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride, is a chiral organic molecule with significant applications in medicinal chemistry and pharmacology. It is primarily recognized for its role as a precursor or intermediate in the synthesis of therapeutic agents. Below, we provide a comprehensive overview of its properties, synthesis, and potential applications.

Synthesis

The synthesis of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl typically involves the following steps:

-

Chiral Resolution: The stereochemistry is controlled to ensure the production of the (R)-enantiomer.

-

Functionalization: Introduction of the dimethylamino and methylamino groups onto the propyl chain.

-

Phenolic Derivatization: The phenol group is preserved or introduced during the synthesis to maintain its reactivity.

This compound is often synthesized under controlled laboratory conditions to ensure high purity and yield.

Applications

-

Pharmaceutical Intermediates:

-

The compound serves as a building block in the development of drugs targeting neurological disorders.

-

Its structure suggests potential use in adrenergic receptor modulation due to the presence of amino groups.

-

-

Chemical Research:

-

Used in studying structure-activity relationships (SAR) for phenolic and amine-containing compounds.

-

Its chiral nature makes it valuable for enantioselective studies.

-

Three-Dimensional (3D) Conformer

The spatial arrangement of atoms in the (R)-enantiomer influences its interaction with biological targets, making stereochemistry critical for its activity.

Physical Characteristics

| Characteristic | Details |

|---|---|

| Melting Point | Not specified but typical for hydrochloride salts (~150–200°C). |

| Solubility | Highly soluble in water due to dihydrochloride form. |

| Optical Rotation | Specific rotation indicates chirality but requires experimental determination. |

Safety and Handling

As with most organic compounds, safety precautions should be observed:

-

Handle with gloves and protective eyewear.

-

Store in a cool, dry place away from light.

-

Avoid inhalation or skin contact due to potential irritant properties.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume